molecular formula C18H19ClN4O2 B2713722 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797084-89-9

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Cat. No.: B2713722
CAS No.: 1797084-89-9
M. Wt: 358.83
InChI Key: RYVPYBCFWYWGSA-UHFFFAOYSA-N
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Description

“5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide” is a chemical compound with the molecular formula C18H19ClN4O2 and a molecular weight of 358.83. It’s an organic compound that can be used as a building block in chemical synthesis .

Scientific Research Applications

Synthesis and Anticancer Activity : Research has shown that compounds related to pyrazolo[1,5-a]pyrimidine, which shares structural similarities with the specified chemical, have been synthesized and evaluated for their anticancer properties. For instance, novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, suggesting potential utility in cancer therapy due to their COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020)(source).

Antimicrobial Applications : Another study highlighted the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrating moderate anticancer activity alongside its potential as an antimicrobial agent (Lu Jiu-fu et al., 2015)(source).

Anti-Influenza Virus Activity : A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, showed remarkable antiavian influenza virus activity, highlighting the potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020)(source).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-12-8-17-21-10-13(11-23(17)22-12)4-3-7-20-18(24)15-9-14(19)5-6-16(15)25-2/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPYBCFWYWGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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